molecular formula C15H20O5S B3056824 2-(4-(Methylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid CAS No. 745053-22-9

2-(4-(Methylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Cat. No. B3056824
M. Wt: 312.4 g/mol
InChI Key: FRPKQSPLXRXUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582632B2

Procedure details

NEt3 (15.4 mL, 110 mmol) was added to a stirred suspension of 2-(4-methanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propanoic acid (Preparation 41, 30.0 g, 96.0 mmol) in anhydrous THF (300 mL) at 0° C. After 10 min, pivaloyl chloride (13.6 mL, 110 mmol) was added dropwise over 20 min and the mixture was stirred at 0° C. for 2 h. Meanwhile, n-BuLi (45.3 mL of a 2.5M solution in hexanes, 115 mmol) was added to a solution of (R)-(+)-4-benzyl-2-oxazolidinone (20.4 g, 115 mmol) in anhydrous THF (300 mL) at −78° C. The mixture was stirred at −78° C. to 20° C. over 2 h. The solution thus obtained was added dropwise to the abovementioned mixed anhydride solution at −78° C. The reaction was stirred at −78° C. for 1 h and then at 20° C. for 4 h, before being treated with H2O (300 mL). The THF was removed in vacuo, then the remainder was extracted with EtOAc (3×300 mL). The combined organic layers were washed with H2O, dried (Na2SO4), filtered, and concentrated in vacuo. Chromatographic separation (EtOAc-n-C6H14, 1:2 to 1:1) afforded two products: (1) (4R)-4-benzyl-3-[(2R)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one: mp 139-141° C. (from Et2O-THF); (2) (4R)-4-benzyl-3-[(2S)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one: m/z (APCI+)=472 [M+H]+. A solution of LiOH (1.5 g, 64 mmol) and 35% aqueous H2O2 (14.5 g, 128 mmol) in H2O (400 mL) was added dropwise over 40 min to a stirred solution of (4R)-4-benzyl-3-[(2R)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one (15.1 g, 10.9 mmol) in THF-H2O (3:1, 1.6 L) at 0° C. The reaction was stirred at 0° C. for 1.5 h, then the remaining oxidant was destroyed with 10% aqueous Na2SO3. The mixture was washed with Et2O (4×300 mL), acidified with 10% aqueous HCl, and extracted with EtOAc (3×200 mL). The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo. Trituration with Et2O-hexanes gave the title compound: mp 217° C.; the absolute configuration was determined by X-ray crystallographic analysis.
Name
(4R)-4-benzyl-3-[(2S)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
(4R)-4-benzyl-3-[(2R)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Et2O THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
15.4 mL
Type
reactant
Reaction Step Five
Quantity
30 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
13.6 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
20.4 g
Type
reactant
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
(4R)-4-benzyl-3-[(2R)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[CH3:8][S:9]([C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH2:22][CH:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1)(=[O:11])=[O:10].C(Cl)(=O)C(C)(C)C.[Li]CCCC.C([C@@H]1COC(=O)N1)C1C=CC=CC=1.C([C@@H]1COC(=O)N1C(=O)[C@@H](C1C=CC(S(C)(=O)=O)=CC=1)CC1CCOCC1)C1C=CC=CC=1.C([C@@H]1COC(=O)N1C(=O)[C@H](C1C=CC(S(C)(=O)=O)=CC=1)CC1CCOCC1)C1C=CC=CC=1.[Li+].[OH-].OO>C1COCC1.O.C1COCC1.O.CCOCC.C1COCC1>[CH3:8][S:9]([C:12]1[CH:13]=[CH:14][C:15]([C@@H:18]([CH2:22][CH:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[C:19]([OH:21])=[O:20])=[CH:16][CH:17]=1)(=[O:11])=[O:10] |f:7.8,12.13,14.15|

Inputs

Step One
Name
(4R)-4-benzyl-3-[(2S)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C([C@@H](CC1CCOCC1)C1=CC=C(C=C1)S(=O)(=O)C)=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
14.5 g
Type
reactant
Smiles
OO
Name
(4R)-4-benzyl-3-[(2R)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one
Quantity
15.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C([C@H](CC1CCOCC1)C1=CC=C(C=C1)S(=O)(=O)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
1.6 L
Type
solvent
Smiles
C1CCOC1.O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Et2O THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.C1CCOC1
Step Five
Name
Quantity
15.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
30 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)CC1CCOCC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
13.6 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1NC(OC1)=O
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
(4R)-4-benzyl-3-[(2R)-2-[4-(methylsulfonyl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)propanoyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C([C@H](CC1CCOCC1)C1=CC=C(C=C1)S(=O)(=O)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. to 20° C. over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
ADDITION
Type
ADDITION
Details
was added dropwise to the
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at 20° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the remainder was extracted with EtOAc (3×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Chromatographic separation (EtOAc-n-C6H14, 1:2 to 1:1)
CUSTOM
Type
CUSTOM
Details
afforded two products
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the remaining oxidant was destroyed with 10% aqueous Na2SO3
WASH
Type
WASH
Details
The mixture was washed with Et2O (4×300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(=O)O)CC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.